benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidine ring, which is further connected to a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable halide reacts with the benzimidazole derivative.
Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage, potentially converting it to an alcohol.
Substitution: The benzimidazole and pyrrolidine rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation might involve alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals that can be used as catalysts in organic reactions.
Biology
Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, such as in the creation of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-methylbenzimidazole and 2-phenylbenzimidazole share structural similarities but differ in their substituent groups, affecting their biological activity.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-benzylpyrrolidine exhibit similar ring structures but lack the benzimidazole moiety.
Uniqueness
The uniqueness of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzimidazole and pyrrolidine rings, along with the carbamate linkage, provides a versatile scaffold for further functionalization and application in various fields.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple domains
Properties
IUPAC Name |
benzyl N-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-24-19-9-5-6-10-20(19)26(16)18-11-12-25(14-18)21(27)13-23-22(28)29-15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCFMMDLFITOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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